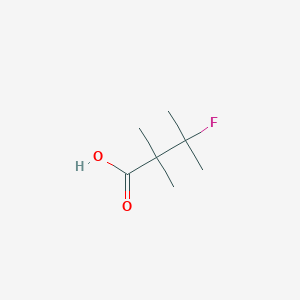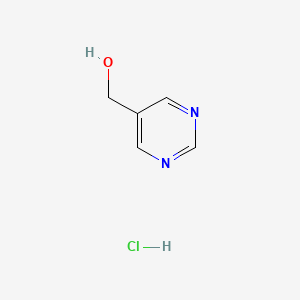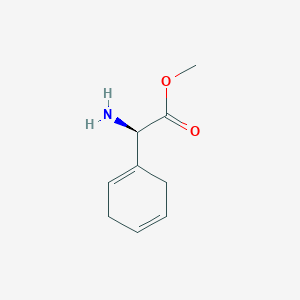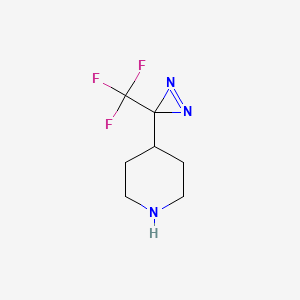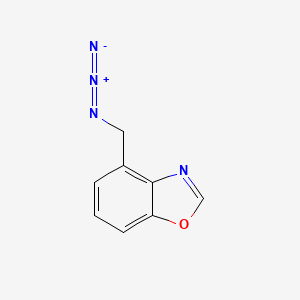
4-(Azidomethyl)-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Azidomethyl)-1,3-benzoxazole is an organic compound characterized by the presence of an azide group attached to a benzoxazole ring. Benzoxazole is a heterocyclic compound containing both nitrogen and oxygen atoms within its ring structure. The azide group, known for its high reactivity, makes this compound particularly interesting for various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azidomethyl)-1,3-benzoxazole typically involves the introduction of an azide group to a benzoxazole precursor. One common method is the nucleophilic substitution reaction where a halomethylbenzoxazole reacts with sodium azide under mild conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve safety, given the potentially explosive nature of azide compounds.
化学反応の分析
Types of Reactions: 4-(Azidomethyl)-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Sodium azide in DMF.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Various substituted benzoxazoles.
Cycloaddition: 1,2,3-triazoles.
Reduction: Aminomethylbenzoxazole.
科学的研究の応用
4-(Azidomethyl)-1,3-benzoxazole has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 4-(Azidomethyl)-1,3-benzoxazole largely depends on the specific application and the nature of the reactions it undergoes. In cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with dipolarophiles like alkynes to form triazoles. In biological systems, the azide group can interact with nucleophilic sites on enzymes or proteins, potentially inhibiting their activity.
類似化合物との比較
4-(Azidomethyl)-1,1’-biphenyl-2-yl-tetrazole: Another azide-containing compound used in the synthesis of pharmaceuticals.
4-(Azidomethyl)-1,1’-biphenyl-2-carbonitrile: Known for its use in the production of sartan drugs.
Uniqueness: 4-(Azidomethyl)-1,3-benzoxazole is unique due to its benzoxazole ring structure, which imparts distinct chemical properties and reactivity compared to other azide-containing compounds. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.
特性
分子式 |
C8H6N4O |
|---|---|
分子量 |
174.16 g/mol |
IUPAC名 |
4-(azidomethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H6N4O/c9-12-11-4-6-2-1-3-7-8(6)10-5-13-7/h1-3,5H,4H2 |
InChIキー |
AXLICDJORJUFRB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)OC=N2)CN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


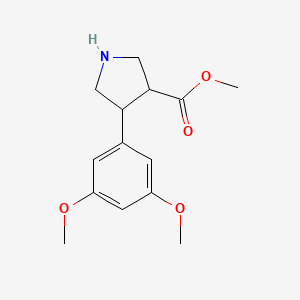
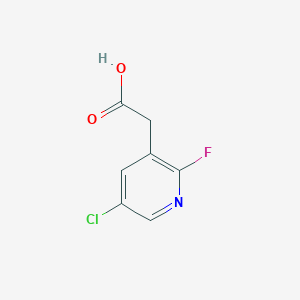
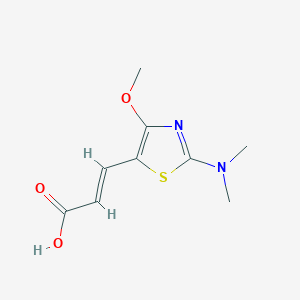
![6-{[2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-1,3-benzodiazol-1-yl]methyl}pyridine-3-carboxylic acid](/img/structure/B13537820.png)

